Cyclopentane, 1,2,3,4,5-pentamethyl-

Catalog No.
S14600936
CAS No.
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentane, 1,2,3,4,5-pentamethyl-

Product Name

Cyclopentane, 1,2,3,4,5-pentamethyl-

IUPAC Name

1,2,3,4,5-pentamethylcyclopentane

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-6-7(2)9(4)10(5)8(6)3/h6-10H,1-5H3

InChI Key

ZXVVIKMMTCNHIH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C1C)C)C)C

Cyclopentane, 1,2,3,4,5-pentamethyl- is an organic compound with the molecular formula C10H20C_{10}H_{20} and a molecular weight of approximately 140.27 g/mol. It is characterized by a cyclopentane ring substituted with five methyl groups at each of the five carbon atoms. This unique structure imparts distinct chemical properties and reactivity patterns compared to other hydrocarbons. The compound's IUPAC Standard InChIKey is ZXVVIKMMTCNHIH-UHFFFAOYSA-N, and it is registered under the CAS number 33067-32-2 .

Typical of aliphatic hydrocarbons:

  • Hydrogenation: This compound can be synthesized from cyclopentene through hydrogenation reactions, where hydrogen gas reacts with cyclopentene in the presence of a catalyst to yield cyclopentane derivatives.
  • Combustion: Like other hydrocarbons, it combusts in the presence of oxygen to produce carbon dioxide and water. The enthalpy of combustion is significant for understanding its energy content.
  • Substitution Reactions: The methyl groups can participate in substitution reactions under certain conditions, leading to the formation of various derivatives .

The synthesis of cyclopentane, 1,2,3,4,5-pentamethyl- typically involves:

  • Alkylation Reactions: Starting from cyclopentadiene or cyclopentene, alkylation with methyl iodide or other methylating agents can yield the desired pentamethyl derivative.
  • Catalytic Hydrogenation: Cyclopentene can be hydrogenated using palladium or platinum catalysts to form cyclopentane derivatives which can then be methylated to achieve the final product.
  • Thermal Cracking: High-temperature processes can also facilitate the formation of this compound from larger hydrocarbons by breaking down larger molecules into smaller ones .

Several compounds share structural similarities with cyclopentane, 1,2,3,4,5-pentamethyl-. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
CyclopentaneC5H10C_5H_{10}Basic structure without substitutions
CyclohexaneC6H12C_6H_{12}Six-membered ring; more stable than cyclopentane
CyclopenteneC5H8C_5H_{8}Unsaturated; contains a double bond
CyclohexeneC6H10C_6H_{10}Unsaturated six-membered ring
1-MethylcyclopentaneC6H12C_6H_{12}One methyl substitution; less steric hindrance

Cyclopentane, 1,2,3,4,5-pentamethyl- stands out due to its fully saturated nature and the presence of five methyl groups which significantly influence its chemical properties compared to its analogs .

XLogP3

4

Exact Mass

140.156500638 g/mol

Monoisotopic Mass

140.156500638 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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